2-(2-Methyl-2H-1,2,3-triazol-4-yl)acetic acid
Description
2-(2-Methyl-2H-1,2,3-triazol-4-yl)acetic acid is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a methyl group at position 2 and an acetic acid moiety at position 2. The triazole core provides a rigid planar structure, while the acetic acid group introduces polarity and hydrogen-bonding capacity, making it suitable for applications in medicinal chemistry and bioconjugation. This compound is structurally simpler than many triazole derivatives reported in the literature, such as BTTAA (discussed below), but its functional groups enable diverse reactivity, including participation in click chemistry or as a building block for pharmacophores .
Properties
IUPAC Name |
2-(2-methyltriazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-6-3-4(7-8)2-5(9)10/h3H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVKPNVJBIUGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Reaction with Formaldehyde
The CuAAC reaction, a cornerstone in triazole synthesis, enables the efficient preparation of 2-hydroxymethyl-1,2,3-triazoles. Kalisiak and Fokin demonstrated that terminal alkynes, sodium azide, and formaldehyde react in the presence of Cu(I) catalysts to yield 2-hydroxymethyl-2H-1,2,3-triazoles. For 2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid, this method can be adapted by substituting formaldehyde with a methyl-containing alkyne precursor.
Mechanism :
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Cycloaddition : The alkyne (e.g., propargyl acetate) reacts with sodium azide and a methylating agent under Cu(I) catalysis to form the triazole ring.
-
Oxidation : The hydroxymethyl intermediate is oxidized to the carboxylic acid using KMnO₄ or other strong oxidizers.
Conditions :
Post-Functionalization of Triazole Intermediates
Alternatively, pre-formed 2-methyl-2H-1,2,3-triazoles can be functionalized with acetic acid via alkylation. For example, 4-bromo-2-methyl-2H-1,2,3-triazole undergoes nucleophilic substitution with ethyl cyanoacetate, followed by hydrolysis to the acid.
Cyclization of Hydrazides and Amidines
Hydrazide Cyclization
Hydrazides serve as versatile precursors for triazole synthesis. Mangarao et al. reported cyclization of 2,2,2-trichloroethyl imidates with hydrazines to form 1,2,4-triazoles. Adapting this for 1,2,3-triazoles, hydrazine derivatives react with α-keto esters to form triazole rings, which are subsequently functionalized with acetic acid.
Example Protocol :
Amidines as Precursors
Amidines participate in cyclocondensation reactions to form triazoles. Siddaiah et al. synthesized 1,2,4-triazoles via HClO₄-SiO₂ catalyzed reactions of amidines and anhydrides. For 1,2,3-triazoles, amidines react with acetylenedicarboxylates under basic conditions, followed by decarboxylation.
Functional Group Transformations
Hydrolysis of Nitriles
Nitrile-containing triazoles are hydrolyzed to carboxylic acids using acidic or basic conditions. For instance, 2-(2-methyl-2H-1,2,3-triazol-4-yl)acetonitrile undergoes hydrolysis with H₂SO₄ (50%) at 100°C to yield the target compound.
Conditions :
Oxidation of Alcohols
Primary alcohols linked to triazoles are oxidized to carboxylic acids. Using Jones reagent (CrO₃/H₂SO₄), 2-(2-methyl-2H-1,2,3-triazol-4-yl)ethanol is converted to the acid.
Continuous-Flow Synthesis
Recent advances in flow chemistry enable safer and scalable synthesis. A metal-free process for analogous triazole acetic acids involves:
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Condensation : Amidines and α-keto acids react in a flow reactor at 120°C.
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Cyclization : Triazole formation under pressurized conditions.
Advantages :
Comparative Analysis of Methods
Table 1: Synthesis Methods for this compound
Key Observations :
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2H-1,2,3-triazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
2-(2-Methyl-2H-1,2,3-triazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an antifungal and antiviral agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Methyl 2-Methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 105020-39-1)
- Structure : Differs by replacing the acetic acid group with a methyl ester.
- Implications : The ester group reduces polarity compared to the carboxylic acid, affecting solubility and reactivity. This derivative is more lipophilic, making it suitable for organic synthesis intermediates rather than aqueous-phase applications .
b. BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)
- Structure : Contains two additional tert-butyl-triazole moieties and a bis-amine linker.
- Implications : The tert-butyl groups enhance steric bulk and electron-donating effects, optimizing BTTAA as a ligand for Cu(I) in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This accelerates reaction rates and reduces copper-induced toxicity in biological systems, a critical advantage over simpler triazole-acetic acid derivatives .
c. 2-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic Acid
- Structure : Substitutes the 2-methyl group with a 3-chlorophenyl ring.
- This structural variation is common in antitumor agents, where aryl groups improve target affinity .
d. 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbothioamide
- Structure : Incorporates a phenyl-substituted triazole linked to a carbothioamide-hydrazone moiety.
- Implications : The carbothioamide group introduces sulfur-based hydrogen bonding, which can enhance interactions with biological targets. This compound exhibited promising antitumor activity (IC50 = 2.94 µM against HepG2 cells), highlighting the importance of auxiliary functional groups in pharmacodynamics .
Physicochemical Properties
| Compound | Water Solubility | LogP | Key Functional Groups | Applications |
|---|---|---|---|---|
| 2-(2-Methyl-2H-triazol-4-yl)acetic acid | Moderate | 0.5* | Carboxylic acid, triazole | Drug intermediates, ligands |
| BTTAA | Low | 3.2 | Tert-butyl, bis-triazole, amine | Bioconjugation, CuAAC catalysis |
| Methyl 2-methyl-triazole-4-carboxylate | Low | 1.8 | Ester, triazole | Organic synthesis |
| 3-Chlorophenyl-triazole-acetic acid | Low | 2.1 | Chlorophenyl, carboxylic acid | Anticancer agents |
*Estimated using fragment-based methods.
Key Research Findings
- BTTAA in Bioconjugation : Demonstrated >95% efficiency in labeling cell-surface proteins (e.g., EGFR) with minimal toxicity, outperforming traditional ligands like TBTA .
- Antitumor SAR : Bulky substituents (e.g., phenyl, pyridyl) on the triazole ring correlate with improved cytotoxicity, while polar groups (e.g., carboxylic acid) enhance solubility for in vivo delivery .
- Crystallography : Simplified triazole-acetic acid derivatives often form planar structures, as seen in , enabling co-crystallization with target proteins for structural studies .
Biological Activity
2-(2-Methyl-2H-1,2,3-triazol-4-yl)acetic acid is a compound featuring a triazole ring, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 158.12 g/mol. The presence of the triazole moiety is crucial for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with enzymes and receptors, modulating their activity. This interaction can lead to:
- Inhibition of enzyme activity : For instance, it may inhibit enzymes critical for fungal ergosterol synthesis.
- Activation of signaling pathways : This can result in various biological effects depending on the target.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies show that the compound has effective antibacterial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and function.
- Antifungal Properties : The compound has demonstrated antifungal activity by inhibiting ergosterol synthesis, thereby compromising fungal cell membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15 | Induction of apoptosis via caspase activation |
| HepG2 (Liver cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung cancer) | 18 | Cell cycle arrest in G1 phase |
These findings suggest that the compound can induce apoptosis and inhibit proliferation in cancer cells through various mechanisms.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of São Paulo evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL.
Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, the anticancer effects of triazole derivatives were assessed against multiple cancer cell lines. The findings revealed that this compound inhibited MCF-7 cell proliferation with an IC50 value of 15 µM, suggesting potential as a lead compound for breast cancer treatment.
Comparison with Similar Compounds
The biological activities of this compound can be compared with other triazole derivatives:
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| 1,2,3-Triazole | Broad spectrum | General scaffold for drug design |
| 4-Methylthio-1H-pyrazole | Anticancer | Different pharmacological profile |
| 1-Hydroxytriazole | Antifungal | Specificity towards fungal infections |
The unique substitution pattern in this compound enhances its efficacy compared to these similar compounds.
Q & A
Q. What are the established synthetic routes for 2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid and its analogs?
A common method involves reacting triazole derivatives with chloroacetic acid under reflux conditions. For example, 5-substituted triazole-thiones can be heated with chloroacetic acid to form thioacetic acid derivatives, followed by salt formation using inorganic bases (e.g., NaOH) or organic bases (e.g., morpholine) . Thin-layer chromatography (TLC) and IR spectrophotometry are critical for confirming purity and structural integrity .
Q. How is structural characterization performed for triazole-acetic acid derivatives?
Elemental analysis and IR spectroscopy are foundational. IR spectra typically show absorption bands for -SH (2500–2600 cm⁻¹), C=O (1700–1750 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹). Chromatographic methods (e.g., HPLC) validate compound individuality .
Q. What strategies are used to improve solubility and stability of these compounds?
Salt formation with metals (e.g., Zn²⁺, Cu²⁺) or organic bases (e.g., piperidine) enhances solubility and stability. For example, reacting the free acid with potassium hydroxide yields water-soluble potassium salts .
Advanced Research Questions
Q. How can computational methods guide the design of triazole-acetic acid derivatives with targeted biological activity?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as used by ICReDD) predict electronic properties and reaction feasibility. These models help optimize substituents (e.g., methoxy groups) for enhanced antimicrobial activity by analyzing charge distribution and steric effects .
Q. What experimental designs resolve contradictions in reported antimicrobial activity across analogs?
Systematic structure-activity relationship (SAR) studies are essential. For example, comparing 2,4- vs. 3,4-dimethoxyphenyl substituents in triazole-acetic acids using standardized MIC assays against Gram-positive/negative bacteria can clarify substituent-specific effects. HPLC-DAD methods ensure compound integrity during testing .
Q. How can continuous-flow synthesis improve the sustainability of triazole-acetic acid production?
Continuous-flow reactors reduce reaction times and waste. A demonstrated protocol for 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid achieved higher yields (≥90%) under mild conditions (50–70°C) compared to batch processes, with inline IR monitoring for real-time optimization .
Q. What advanced analytical techniques are used to quantify trace impurities in these compounds?
HPLC-DAD with C18 columns (e.g., 250 × 4.6 mm, 5 µm) and gradient elution (water/acetonitrile + 0.1% TFA) achieves detection limits <0.1% for impurities. Validation follows ICH guidelines for linearity, precision, and accuracy .
Q. How do metal coordination complexes of triazole-acetic acids enhance pharmacological profiles?
Complexation with Fe²⁺ or Cu²⁺ can modulate bioavailability. For example, iron(II) salts of 2-(5-(hydroxyphenylmethyl)-triazol-3-yl)thioacetic acid showed improved antifungal activity (MIC = 1–2 µg/mL) compared to the free acid .
Q. What methodologies address instability of labile functional groups (e.g., thioether) during synthesis?
Protecting-group strategies (e.g., S-acetylation) or low-temperature reaction conditions (0–5°C) prevent oxidation. Post-synthesis stabilization via lyophilization or inert-atmosphere storage is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
